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Compound of Interest

Compound Name: 4-Bromophenylthiourea

Cat. No.: B1224846 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
4-Bromophenylthiourea is a valuable intermediate in organic synthesis, primarily serving as a

precursor for the construction of a variety of heterocyclic compounds. Its structure, featuring a

thiourea moiety and a bromine-substituted phenyl ring, offers multiple reactive sites for

cyclization and substitution reactions. This document provides detailed application notes and

experimental protocols for the use of 4-bromophenylthiourea in the synthesis of biologically

active molecules, with a focus on thiazole, thiadiazole, and triazole derivatives. The information

is intended for researchers, scientists, and professionals involved in drug discovery and

development.
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Property Value

CAS Number 2646-30-2

Molecular Formula C₇H₇BrN₂S

Molecular Weight 231.11 g/mol

Appearance White to off-white crystalline powder

Melting Point 183-184 °C

Solubility Soluble in polar organic solvents

Applications in Organic Synthesis
4-Bromophenylthiourea is a key building block for the synthesis of various heterocyclic

systems, many of which exhibit significant biological activities.

Synthesis of 2-Amino-1,3-thiazole Derivatives
The most prominent application of 4-bromophenylthiourea is in the Hantzsch thiazole

synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative

to yield a thiazole ring. The resulting 2-(4-bromoanilino)thiazoles are scaffolds for compounds

with diverse pharmacological properties.

Antimicrobial and Antifungal Activity: Thiazole derivatives synthesized from 4-
bromophenylthiourea have shown promising activity against various bacterial and fungal

strains. For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have exhibited

significant antifungal activity against Candida albicans and antibacterial activity against

Staphylococcus aureus and Escherichia coli.[1]

Anticancer Activity: Several studies have reported the anticancer potential of thiazole

derivatives derived from 4-bromophenylthiourea. Specific compounds have demonstrated

cytotoxicity against human breast adenocarcinoma cell lines (MCF7).[1]
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4-Bromophenylthiourea can be utilized as a precursor for the synthesis of 1,3,4-thiadiazole

derivatives. These compounds are known to possess a broad spectrum of biological activities.

The synthesis often involves oxidative cyclization of thiosemicarbazone intermediates, which

can be derived from 4-bromophenylthiourea.

Antimicrobial Properties: 1,3,4-thiadiazoles are recognized for their antibacterial and

antifungal properties.[2]

Anticancer Potential: Derivatives of 1,3,4-thiadiazole have been investigated as potential

anticancer agents.[3]

Synthesis of 1,2,4-Triazole Derivatives
Through multi-step reaction sequences, 4-bromophenylthiourea can be converted into 1,2,4-

triazole derivatives. These heterocycles are of great interest in medicinal chemistry due to their

diverse pharmacological profiles.

Antifungal and Antimicrobial Activity: 1,2,4-triazole derivatives are known to exhibit significant

antifungal and antimicrobial effects.

Experimental Protocols
Protocol 1: Synthesis of 4-Bromophenylthiourea
This protocol describes the synthesis of 4-bromophenylthiourea from 4-bromoaniline and

ammonium thiocyanate.

Materials:

4-Bromoaniline

Ammonium thiocyanate

4-Nitrobenzoyl chloride (as a catalyst precursor)

Acetone (dry)

Ethyl acetate
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Procedure:

To a suspension of ammonium thiocyanate (0.1 mol) in dry acetone (50 ml), add a solution of

4-nitrobenzoyl chloride (0.1 mol) in dry acetone (80 ml) dropwise.

Reflux the reaction mixture for 30 minutes.

Cool the mixture to room temperature.

Add a solution of 4-bromoaniline (0.1 mol) in acetone (25 ml).

Reflux the resulting mixture for 1.5 hours.[4]

Pour the reaction mixture into five times its volume of cold water to precipitate the product.

Collect the precipitate by filtration.

Recrystallize the crude product from ethyl acetate to obtain pure 4-bromophenylthiourea
as intensely yellow crystals.[4]

Logical Workflow for the Synthesis of 4-Bromophenylthiourea

Starting Materials

Reaction Steps Final Product

4-Bromoaniline

Reaction in Acetone
(Reflux)Ammonium Thiocyanate

4-Nitrobenzoyl Chloride

Precipitation in Water Recrystallization
(Ethyl Acetate) 4-Bromophenylthiourea
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Caption: A logical workflow for the synthesis of 4-Bromophenylthiourea.

Protocol 2: General Procedure for the Hantzsch
Synthesis of 2-(4-Bromoanilino)thiazole Derivatives
This protocol outlines a general method for the synthesis of 2-amino-1,3-thiazole derivatives

using 4-bromophenylthiourea and an α-haloketone.

Materials:

4-Bromophenylthiourea

Substituted α-bromoacetophenone

Ethanol

Sodium carbonate solution (5%)

Procedure:

In a round-bottom flask, dissolve 4-bromophenylthiourea (1.2 mmol) and the appropriate α-

bromoacetophenone (1 mmol) in ethanol.

Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by

thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate to

neutralize the hydrobromic acid formed and precipitate the product.

Collect the solid product by vacuum filtration.

Wash the precipitate with water and then a small amount of cold ethanol.

Dry the product in a desiccator. Further purification can be achieved by recrystallization from

a suitable solvent like ethanol.
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Hantzsch Thiazole Synthesis Pathway

4-Bromophenylthiourea

Thiazoline Intermediate

Nucleophilic Attack

α-Bromoacetophenone

2-(4-Bromoanilino)thiazole
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Caption: The reaction pathway of the Hantzsch thiazole synthesis.

Data Presentation
Table 1: Synthesis of 4-(4-Bromophenyl)-thiazol-2-amine
Derivatives
The following table summarizes the synthesis of various 4-(4-bromophenyl)-thiazol-2-amine

derivatives and their corresponding yields. The general synthetic procedure is outlined in

Protocol 2.

Compound
R (Substituent on
Aldehyde)

Yield (%)

p1 4-Chlorophenyl 78

p2 4-Fluorophenyl 82

p3 4-Nitrophenyl 75

p4 2-Hydroxyphenyl 72

p6 3,4,5-Trimethoxyphenyl 85

Data adapted from Sharma et al. (2019).[1]

Table 2: Antimicrobial Activity of 4-(4-Bromophenyl)-
thiazol-2-amine Derivatives (MIC in µM)
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Compound S. aureus E. coli B. subtilis C. albicans A. niger

p2 16.1 16.1 - - -

p3 - - - - 16.2

p4 - - 28.8 - -

p6 - - - 15.3 -

Norfloxacin 12.5 12.5 12.5 - -

Fluconazole - - - 12.5 12.5

Data adapted from Sharma et al. (2019).[1] '-' indicates not determined or not active.

Table 3: Anticancer Activity of 4-(4-Bromophenyl)-
thiazol-2-amine Derivatives against MCF7 Cell Line

Compound IC₅₀ (µM)

p2 10.5

5-Fluorouracil (Standard) 5.2

Data adapted from Sharma et al. (2019).[1]

Conclusion
4-Bromophenylthiourea is a readily accessible and highly versatile intermediate for the

synthesis of a wide range of heterocyclic compounds. Its application in the Hantzsch thiazole

synthesis, as well as in the preparation of thiadiazoles and triazoles, provides a straightforward

route to molecules with significant potential in medicinal chemistry, particularly in the

development of new antimicrobial and anticancer agents. The protocols and data presented

herein offer a valuable resource for researchers in the field of organic and medicinal chemistry.
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Caption: A general experimental workflow from synthesis to biological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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